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Abstract
TIPP skills, a core component of the Distress Tolerance module in Dialectical Behavior Therapy

(DBT), represent a suite of rapid-acting, physiology-based interventions designed for the acute

management of overwhelming emotional distress. The acronym TIPP stands for Temperature,

Intense Exercise, Paced Breathing, and Progressive Muscle Relaxation. These techniques are

not intended to solve the underlying problems causing distress but rather to quickly de-escalate

a state of hyperarousal, thereby preventing impulsive behaviors and allowing for the

engagement of higher-order cognitive functions. This guide provides a detailed examination of

the theoretical and physiological foundations of each TIPP skill, supported by quantitative data

from experimental research. It includes summaries of experimental protocols to facilitate

replication and further investigation, and visualizes the core mechanisms and pathways using

Graphviz diagrams.

Introduction to TIPP Skills and the Neurobiology of
Distress
Developed by Dr. Marsha Linehan, Dialectical Behavior Therapy (DBT) is an evidence-based

psychotherapy designed for individuals with significant emotion dysregulation.[1][2] During

acute emotional crises, the sympathetic nervous system (SNS) initiates a "fight or flight"
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response, leading to physiological changes such as increased heart rate, shallow breathing,

and muscle tension, which can overwhelm an individual's capacity for rational thought.[1][2][3]

TIPP skills are designed to directly intervene at this physiological level. The core principle is

that by intentionally altering the body's chemistry and physiological state, one can rapidly

counteract the SNS-driven hyperarousal. This is primarily achieved by activating the

parasympathetic nervous system (PNS), the body's "rest and digest" system, which opposes

the effects of the SNS.[2][3][4] Activating the PNS helps to slow the heart rate, deepen

breathing, and relax muscles, thereby reducing the intensity of the emotional experience and

restoring a state of equilibrium from which individuals can more effectively problem-solve.[2]

T - Temperature: The Mammalian Dive Reflex
The "Temperature" component of TIPP leverages a powerful, involuntary physiological

mechanism known as the Mammalian Dive Reflex (or diving response).[5][6] This reflex is a

conserved evolutionary response found in all air-breathing vertebrates that optimizes oxygen

conservation during submersion in water.[5]

Mechanism of Action
Activation of the dive reflex is triggered by stimulating cold receptors of the trigeminal nerve,

particularly around the face and nostrils, while simultaneously holding one's breath.[5][7] This

stimulus sends signals to the brainstem, which in turn activates the vagus nerve (cranial nerve

X), a primary component of the parasympathetic nervous system.[7][8] This vagal stimulation

results in three primary physiological changes:

Bradycardia: A rapid and significant decrease in heart rate, which reduces myocardial

oxygen demand.[1][5]

Peripheral Vasoconstriction: A narrowing of blood vessels in the extremities, which redirects

blood flow away from non-essential muscles and tissues to preserve oxygen for the heart

and brain.[1][5][9]

Blood Shift: In deep dives, a shift of blood plasma into the thoracic cavity to protect the lungs

from the effects of high pressure.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://nashvillemh.com/blog/diving-reflex/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8656666/
https://researchoutreach.org/articles/complex-systems-fail-mammalian-dive-response-sudden-unexpected-death/
https://www.benchchem.com/product/b1682383?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8656666/
https://researchoutreach.org/articles/complex-systems-fail-mammalian-dive-response-sudden-unexpected-death/
https://www.researchgate.net/figure/Experimental-protocol-SPB-slow-paced-breathing_fig1_348251794
https://pmc.ncbi.nlm.nih.gov/articles/PMC8656666/
https://www.benchchem.com/product/b1682383?utm_src=pdf-body
https://en.wikipedia.org/wiki/Diving_reflex
https://www.researchgate.net/publication/279628579_The_effect_of_Progressive_Muscle_Relaxation_on_Daily_Cortisol_Secretion
https://en.wikipedia.org/wiki/Diving_reflex
https://en.wikipedia.org/wiki/Diving_reflex
https://www.healthcare-bulletin.co.uk/article/autonomic-effects-of-facial-immersion-at-varying-water-temperatures-a-comparative-study-across-two-age-groups-3174/
https://www.healthcare-bulletin.co.uk/article/autonomic-effects-of-facial-immersion-at-varying-water-temperatures-a-comparative-study-across-two-age-groups-3174/
https://www.lakeforest.edu/Public/Eukaryon/volume_20/029_Ilona%20Sergeeva.pdf
https://nashvillemh.com/blog/diving-reflex/
https://en.wikipedia.org/wiki/Diving_reflex
https://nashvillemh.com/blog/diving-reflex/
https://en.wikipedia.org/wiki/Diving_reflex
https://apnetica.com/exploring-the-dive-reflex-in-mammals-and-humans
https://apnetica.com/exploring-the-dive-reflex-in-mammals-and-humans
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For the purpose of distress tolerance, the key effect is the powerful and immediate induction of

bradycardia, which directly counteracts the tachycardia associated with acute stress and

anxiety.

Trigger Sensory & Neural Pathway

Physiological Response (PNS Activation)

Outcome

Facial Contact with Cold Water
+ Breath Holding

Stimulation of
Trigeminal Nerve
(Cranial Nerve V)

Signal to
Brainstem

Activation of
Vagus Nerve

(Cranial Nerve X)

Bradycardia
(Heart Rate Reduction)

Peripheral Vasoconstriction

Rapid De-escalation
of Arousal

Click to download full resolution via product page

Diagram 1: Signaling pathway of the Mammalian Dive Reflex.

Quantitative Data
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Parameter Intervention Result Study Population

Heart Rate (HR)

Face immersion in

10°C water with

breath-holding.

22% decrease in HR

within 10 seconds.

7 healthy volunteers.

[10]

Heart Rate (HR)
Face immersion in

10°C water.

Mean HR decreased

to 65.52 bpm (from

resting).

Young adults (18-27

years).[7]

Heart Rate (HR)
Face immersion in

10°C water.

Mean HR decreased

to 57.64 bpm (from

resting).

Middle-aged adults

(30-40 years).[7]

Heart Rate (HR)
Simulated cold-water

dive (4.2°C).

Mean HR dropped

from 82.67 bpm to

55.35 bpm.

College-aged adults.

[8]

Mean Arterial

Pressure (MAP)

Face immersion in

10°C water with

breath-holding.

Significant increase in

MAP.

7 healthy volunteers.

[10]

Experimental Protocol: Facial Immersion
A common protocol to induce the dive reflex in a laboratory setting is as follows:

Participant Preparation: Participants are seated or in a prone position and instructed to rest

for a baseline period (e.g., 5-10 minutes).[10][11]

Baseline Measurement: Record baseline physiological data, including heart rate (via ECG or

pulse oximeter) and blood pressure.[10][12]

Intervention: A basin of cold water (typically 8-15°C) is placed in front of the participant.[11]

[13][14] On command, the participant takes a deep breath, exhales partially, and then

immerses their entire face in the water for a predetermined duration (e.g., 30-60 seconds)

while holding their breath.[14]

Data Collection: Physiological parameters are recorded continuously throughout the

baseline, immersion, and post-immersion recovery periods.[12][14]
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I - Intense Exercise
Engaging in brief, intense physical activity serves to expend the physiological energy

associated with the fight-or-flight response.

Mechanism of Action
The efficacy of intense exercise in distress tolerance is multifaceted:

Hormonal Regulation: Intense exercise initially causes a spike in the stress hormone cortisol.

[15][16] However, this is followed by a rapid drop post-exercise due to the body's negative

feedback loop.[16] Critically, vigorous exercise has been shown to dampen the

hypothalamic-pituitary-adrenal (HPA) axis response to a subsequent psychosocial stressor.

[17]

Neurotransmitter Release: Strenuous activity stimulates the release of β-endorphins,

endogenous opioids that have analgesic and mood-elevating properties.[18]

Energy Expenditure: It provides a physical outlet for the energy mobilized by the SNS, which

can reduce feelings of agitation and restlessness.

Trigger

Physiological & Endocrine Response

Outcome

Intense Aerobic Exercise
(~20 mins @ >70% Max HR)

Sympathetic Nervous System
& HPA Axis Activation

Expenditure of
Stress-Related Energy

Release of β-Endorphins
& Cortisol

Reduced Agitation
Improved Mood

Dampened Stress Response
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Diagram 2: Mechanism of action for intense exercise in distress tolerance.

Quantitative Data
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Parameter Intervention Result Study Population

β-Endorphin

One session of

intense exercise (85-

90% max HR).

Significant increase

immediately post-

exercise.

16 elite wrestlers.[18]

Serum Cortisol

One session of

intense exercise (85-

90% max HR).

Significant increase

immediately post-

exercise.

16 elite wrestlers.[18]

Cortisol Response to

Stress

30 mins of vigorous

exercise (70% HRR).

Dampened cortisol

reactivity and faster

recovery to a

subsequent stressor.

83 healthy men.[17]

Emotion Regulation
12-week aerobic

exercise intervention.

Enhanced emotion

regulation and

improved cognitive

control (measured via

EEG P3 amplitude).

47 college students.

[19]

Experimental Protocol: Acute Intense Exercise
Participant Screening: Ensure participants are healthy enough for vigorous exercise.

Determine maximum heart rate (e.g., 220 - age) or heart rate reserve (HRR).

Baseline Measurement: Collect baseline data, including saliva or blood samples for cortisol

and self-report measures of emotional state.[17][18]

Intervention: The participant engages in 20-30 minutes of aerobic exercise (e.g., running,

cycling) at a high intensity, typically defined as 70-90% of maximum heart rate.[17][18][20]

Heart rate is monitored continuously.

Post-Exercise Measurement: Immediately following the exercise and at specified intervals

(e.g., 90 minutes post), collect further biological samples and self-report data to assess

changes.[16]

P - Paced Breathing
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Voluntarily slowing the rate of breathing is a direct method for increasing parasympathetic

activity.

Mechanism of Action
Slow, deep breathing, particularly with an extended exhalation, enhances PNS activity through

several mechanisms:

Vagal Stimulation: The vagus nerve is tonically active and its activity is modulated by

respiration. During exhalation, vagal outflow to the heart increases, slowing the heart rate.

By intentionally prolonging the exhalation phase, one can amplify this effect.[21]

Baroreflex Enhancement: Slow breathing can enhance the sensitivity of the arterial

baroreflex, a key homeostatic mechanism that regulates blood pressure and heart rate.

Increased Heart Rate Variability (HRV): Slow breathing at a rate of around 5-6 breaths per

minute maximizes respiratory sinus arrhythmia (the natural variation in heart rate that occurs

with breathing), which is reflected as an increase in HRV.[22] Higher HRV is a robust

indicator of greater parasympathetic tone and improved emotional self-regulation.[23]

Trigger

Neural & Physiological Pathway Outcome

Slow Breathing
(~6 breaths/min)
(Exhale > Inhale) Increased Vagal Outflow

to Heart during Exhalation

Increased Respiratory
Sinus Arrhythmia

Increased Parasympathetic
Nervous System (PNS) Tone Decreased Heart Rate

Increased Heart Rate
Variability (HRV)

Click to download full resolution via product page

Diagram 3: Logical workflow of paced breathing's effect on the PNS.

Quantitative Data
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Parameter Intervention Result Study Population

Heart Rate Variability

(HRV)

Paced breathing at 6

breaths/min.

Significant increases

in HRV (SDNN, LF

power).

Healthy subjects.[23]

HRV

(Parasympathetic)

Slow-paced breathing

(6 breaths/min).

Greater increases in

parasympathetic

activity (HF-HRV) in

individuals with higher

psychological distress.

120 trauma survivors.

[22]

Central Nervous

System

Slow breathing

techniques.

Increase in EEG alpha

power and decrease

in EEG theta power,

associated with

relaxation.

Healthy subjects.[23]

Psychological State
Slow breathing

techniques.

Increased comfort,

relaxation,

pleasantness;

Reduced arousal,

anxiety, anger,

confusion.

Healthy subjects.[23]

Experimental Protocol: Slow-Paced Breathing
Participant Setup: Participants are seated comfortably in a quiet environment. ECG

electrodes are attached to monitor heart rate continuously.[2]

Baseline Measurement: A resting baseline of 2-5 minutes is recorded, during which the

participant breathes spontaneously.[2][22]

Intervention: Participants are guided to breathe at a slow, fixed rate (typically 6 breaths per

minute) for a set duration (e.g., 2-15 minutes).[22] This can be guided by a visual pacer on a

screen or audio cues. A common ratio is a 4-second inhalation and a 6-second exhalation.[2]

Data Analysis: ECG data is analyzed to compute time-domain (e.g., RMSSD, SDNN) and

frequency-domain (e.g., LF, HF power) HRV metrics for the baseline and intervention periods
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to assess changes in autonomic activity.[21]

P - Progressive Muscle Relaxation (PMR)
PMR is a technique that involves systematically tensing and then relaxing various muscle

groups throughout the body. This process reduces physiological tension and, by extension,

psychological distress.

Mechanism of Action
Reduction of Sympathetic Arousal: Muscle tension is a direct result of SNS activation. The

process of intentionally tensing and then releasing muscles helps to decrease the level of

sympathetic arousal.[24]

Increased Interoceptive Awareness: PMR draws attention to the contrast between states of

tension and relaxation, improving an individual's ability to notice and consciously release

muscle tension before it becomes severe.

Parasympathetic Rebound: The deliberate relaxation phase following tension can lead to a

rebound effect, increasing parasympathetic activity and promoting a deeper state of

relaxation than the initial baseline. This is reflected in increased HRV.[6]
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Parameter Intervention Result Study Population

Salivary Cortisol
Abbreviated PMR

intervention.

8% reduction in

diurnal cortisol

secretion.

101 first-year

university students.

[25]

Self-Reported Stress
Abbreviated PMR

intervention.

10% reduction in self-

reported stress.

101 first-year

university students.

[25]

Heart Rate Variability

(HRV)

PMR training over 77

days.

Significant gradual

increase in HRV (ln

RMSSD) compared to

a control group.

21 healthy individuals.

[24]

HRV

(Parasympathetic)
Single PMR session.

Significant increase in

normalized high-

frequency (HF) HRV.

Healthy subjects.[6]

Experimental Protocol: Progressive Muscle Relaxation
Participant Preparation: Participants are seated in a comfortable chair in a quiet, dimly lit

room.[26] Baseline psychological (e.g., self-reported stress/relaxation scales) and

physiological (e.g., salivary cortisol, HRV) data are collected.[27][28]

Intervention: Participants are guided by an audio recording through a standardized PMR

script for approximately 20 minutes.[29]

Procedure: For each muscle group (e.g., hands, arms, forehead, legs), the script instructs

participants to:

Tense the specific muscle group for 5-7 seconds, paying close attention to the feeling of

tension.

Quickly release the tension and relax for 10-20 seconds, noticing the difference in

sensation.[26]

The process continues, moving through all major muscle groups of the body.
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Post-Intervention Measurement: Immediately following the PMR exercise, psychological and

physiological measures are collected again to assess for changes from baseline.[27][28]

Conclusion and Implications for Research
The TIPP skills are potent, fast-acting techniques for emotional de-escalation, grounded in

well-defined physiological principles. Each component—Temperature, Intense Exercise, Paced

Breathing, and Progressive Muscle Relaxation—targets a distinct but complementary pathway

to shift the autonomic nervous system from a state of sympathetic hyperarousal to one of

parasympathetic dominance. The research reviewed herein provides robust quantitative

evidence for the physiological impact of these interventions on cardiovascular, endocrine, and

central nervous system activity.

For drug development professionals, understanding these endogenous mechanisms of

emotion regulation may offer insights into novel therapeutic targets. The powerful vagal

stimulation induced by the dive reflex or paced breathing, for instance, highlights the potential

of interventions that modulate cholinergic pathways. For researchers, the provided protocols

offer a foundation for further investigation into the dose-response relationships, long-term

efficacy, and specific neural correlates of these powerful mind-body techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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